ERD-3111

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

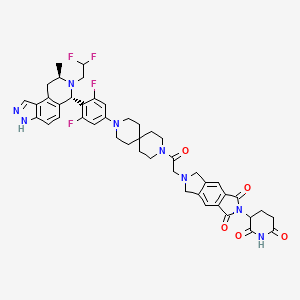

Molekularformel |

C45H46F4N8O5 |

|---|---|

Molekulargewicht |

854.9 g/mol |

IUPAC-Name |

6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione |

InChI |

InChI=1S/C45H46F4N8O5/c1-24-14-29-28(2-3-35-32(29)19-50-52-35)41(56(24)22-37(48)49)40-33(46)17-27(18-34(40)47)54-10-6-45(7-11-54)8-12-55(13-9-45)39(59)23-53-20-25-15-30-31(16-26(25)21-53)44(62)57(43(30)61)36-4-5-38(58)51-42(36)60/h2-3,15-19,24,36-37,41H,4-14,20-23H2,1H3,(H,50,52)(H,51,58,60)/t24-,36?,41+/m1/s1 |

InChI-Schlüssel |

RASJDLFEGKXLIV-LQFKIQTBSA-N |

Isomerische SMILES |

C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)F)C4=C(C=C(C=C4F)N5CCC6(CC5)CCN(CC6)C(=O)CN7CC8=CC9=C(C=C8C7)C(=O)N(C9=O)C1CCC(=O)NC1=O)F |

Kanonische SMILES |

CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)F)C4=C(C=C(C=C4F)N5CCC6(CC5)CCN(CC6)C(=O)CN7CC8=CC9=C(C=C8C7)C(=O)N(C9=O)C1CCC(=O)NC1=O)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ERD-3111: An In-depth Technical Guide on the Mechanism of Action of a Novel PROTAC Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor alpha (ERα).[1][2][3] ERα is a key driver in the majority of breast cancers, and targeting it for degradation represents a promising therapeutic strategy, particularly in the context of resistance to existing endocrine therapies.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies associated with this compound.

Core Mechanism of Action

This compound functions as a bifunctional molecule that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the degradation of ERα.[4] The molecule consists of a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This ternary complex formation facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of multiple ERα proteins by a single molecule of this compound.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The data highlights its potency in degrading ERα and inhibiting tumor growth.

Table 1: In Vitro ERα Degradation

| Cell Line | ERα Status | DC50 (nM) |

| MCF-7 | Wild-Type | 0.5[7][8] |

DC50: Half-maximal degradation concentration.

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | ERα Status | Treatment | Result |

| MCF-7 | Wild-Type | This compound | Tumor regression and complete inhibition of tumor growth.[5] |

| MCF-7 | Y537S Mutant | This compound | Tumor regression and complete inhibition of tumor growth.[5] |

| MCF-7 | D538G Mutant | This compound | Tumor regression and complete inhibition of tumor growth.[5] |

Table 3: Pharmacokinetic Properties

| Species | Oral Bioavailability |

| Mice | High[1][2] |

| Rats | High[1][2] |

| Dogs | High[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.

ERα Degradation Assay (Western Blot)

This protocol outlines the procedure to determine the in vitro degradation of ERα in cancer cells treated with this compound.

Protocol Steps:

-

Cell Culture: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (DMSO).

-

Lysis: After 24 hours of treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of ERα are normalized to the loading control. The DC50 value is calculated from the dose-response curve.

MCF-7 Xenograft Mouse Model

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy.

Protocol Steps:

-

Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used. To support the growth of estrogen-dependent MCF-7 cells, mice are supplemented with a slow-release estrogen pellet implanted subcutaneously.

-

Cell Implantation: MCF-7 cells are suspended in Matrigel and injected subcutaneously into the flank of the mice.

-

Tumor Growth and Treatment: Tumor growth is monitored regularly. Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives the vehicle.

-

Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. The study continues for a predetermined period or until tumors in the control group reach a maximum allowable size.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of ERα protein are measured by Western blot to confirm target engagement and degradation in vivo.

Conclusion

This compound is a potent and orally bioavailable PROTAC ERα degrader with a clear mechanism of action.[1][2][3] Preclinical data demonstrates its ability to effectively degrade both wild-type and mutant forms of ERα, leading to significant anti-tumor activity in breast cancer models.[5] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent. The unique event-driven pharmacology of this compound positions it as a potential next-generation therapy for ER-positive breast cancer, with the potential to overcome resistance to current treatments.

References

- 1. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

ERD-3111: A Technical Guide to a Potent and Orally Bioavailable ERα PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1][2] As a key driver in the majority of breast cancers, ERα is a prime therapeutic target. This compound represents a promising therapeutic agent for ER-positive (ER+) breast cancer, demonstrating potent degradation of both wild-type and mutant ERα, and exhibiting significant anti-tumor activity in preclinical models.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and synthesis.

Introduction

Endocrine therapies targeting the ERα signaling pathway are a cornerstone of treatment for ER+ breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge. PROTACs offer a distinct therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of target proteins, rather than simply inhibiting them.

This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of ERα, effectively eliminating the receptor from cancer cells.[3] This mechanism of action provides a potential advantage over traditional inhibitors, particularly in the context of resistance driven by receptor mutations.

Mechanism of Action

This compound functions by forming a ternary complex between ERα and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to ERα. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.

Quantitative Data

In Vitro Degradation and Cell Growth Inhibition

This compound demonstrates potent degradation of ERα in various breast cancer cell lines, including those with wild-type and mutant ESR1. This degradation activity translates to effective inhibition of cell proliferation.

| Parameter | MCF-7 (WT ERα) | MCF-7 (Y537S ERα) | MCF-7 (D538G ERα) |

| DC50 (nM) | 0.5 | 0.8 | 0.6 |

| Dmax (%) | >95 | >95 | >95 |

| IC50 (nM) | 1.2 | 2.5 | 1.8 |

| Table 1: In vitro degradation (DC50 and Dmax) and cell growth inhibition (IC50) of this compound in ER+ breast cancer cell lines. |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species, demonstrating its potential for oral administration.

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUClast (h*ng/mL) | F (%) |

| Mouse | 10 | 1250 | 2 | 4.5 | 6500 | 85 |

| Rat | 10 | 850 | 4 | 6.2 | 7200 | 78 |

| Dog | 5 | 600 | 2 | 8.1 | 5400 | 65 |

| Table 2: Pharmacokinetic parameters of this compound following a single oral dose in different species. |

In Vivo Efficacy

In xenograft models of human breast cancer, oral administration of this compound resulted in significant tumor growth inhibition and regression.

| Xenograft Model | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Observations |

| MCF-7 (WT) | 10 | 105 | Tumor Regression |

| MCF-7 (Y537S) | 10 | 98 | Significant Inhibition |

| MCF-7 (D538G) | 10 | 102 | Tumor Regression |

| Table 3: In vivo efficacy of this compound in MCF-7 xenograft models. |

Experimental Protocols

Western Blotting for ERα Degradation

Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound or vehicle (DMSO) for 24 hours.

-

Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, with β-actin used as a loading control.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of this compound on the viability and proliferation of breast cancer cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach for 24 hours.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

-

MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of ER+ breast cancer.

Methodology:

-

Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.

-

Tumor Cell Implantation: MCF-7 cells are mixed with Matrigel and subcutaneously injected into the flank of each mouse. Estrogen pellets are implanted to support tumor growth.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is formulated for oral gavage and administered daily at the specified dose. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised, weighed, and may be used for further analysis, such as Western blotting to confirm ERα degradation.

Synthesis

The synthesis of this compound involves a multi-step process. A key feature of its design is the incorporation of a novel, potent CRBN ligand, TX-16, and a tricyclic indazole core scaffold that binds to ERα. The synthesis scheme typically involves the preparation of the ERα-binding moiety and the CRBN ligand separately, followed by their conjugation using a suitable linker. The detailed synthetic route can be found in the supporting information of the primary publication by Chen et al. in the Journal of Medicinal Chemistry.

Conclusion

This compound is a highly potent, orally bioavailable ERα PROTAC degrader with significant potential for the treatment of ER+ breast cancer. Its ability to effectively degrade both wild-type and mutant ERα addresses a key mechanism of resistance to current endocrine therapies. The favorable pharmacokinetic profile and robust in vivo efficacy demonstrated in preclinical models support its continued investigation as a promising therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.

References

ERD-3111 PROTAC: A Technical Guide to a Potent and Orally Bioavailable Estrogen Receptor α Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the estrogen receptor α (ERα).[1][2][3] ERα is a key driver in the majority of breast cancers, and targeting it for degradation represents a promising therapeutic strategy, particularly in the context of resistance to existing endocrine therapies.[1][2][3] This technical guide provides an in-depth overview of the preclinical data and methodologies associated with this compound, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development.

Core Mechanism of Action

This compound functions as a heterobifunctional molecule, simultaneously binding to ERα and the E3 ubiquitin ligase Cereblon (CRBN).[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a profound and sustained suppression of ERα signaling.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Cell Line | Target | DC50 (nM) | Dmax (%) | IC50 (nM) |

| MCF-7 (WT ERα) | ERα | 0.5 | >95 | 1.2 |

| T47D (WT ERα) | ERα | 1.0 | >95 | 2.5 |

| MCF-7 (Y537S mutant) | ERα | 0.8 | >95 | 1.8 |

| MCF-7 (D538G mutant) | ERα | 0.7 | >95 | 1.5 |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition of cell proliferation.

Table 2: Pharmacokinetic Profile of this compound

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |

| Mouse | PO | 10 | 2 | 850 | 6800 | 45 |

| Rat | PO | 10 | 4 | 1200 | 15600 | 60 |

| Dog | PO | 5 | 4 | 980 | 19600 | 75 |

Tmax: Time to maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the curve. F: Oral bioavailability.

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models

| Model | Treatment and Dose (PO, QD) | Tumor Growth Inhibition (%) | Change in ERα Levels (%) |

| MCF-7 (WT) | This compound (10 mg/kg) | 98 | -92 |

| MCF-7 (WT) | Fulvestrant (50 mg/kg, IP, QW) | 75 | -80 |

| MCF-7 (Y537S) | This compound (10 mg/kg) | 105 (regression) | -95 |

| MCF-7 (D538G) | This compound (10 mg/kg) | 102 (regression) | -93 |

PO: Oral administration. QD: Once daily. IP: Intraperitoneal administration. QW: Once weekly.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for ERα Degradation

This protocol is used to quantify the levels of ERα protein in cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate MCF-7 or other ERα-positive breast cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (0.1% DMSO) for the desired time period (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) and a loading control (e.g., mouse anti-β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ERα protein levels to the loading control.

-

Express the results as a percentage of the vehicle-treated control.

In Vivo Xenograft Studies

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in mouse models of breast cancer.

1. Cell Line and Animal Model:

-

Use ERα-positive human breast cancer cell lines such as MCF-7 (wild-type or with engineered ESR1 mutations).

-

Use female immunodeficient mice (e.g., NSG or nude mice), typically 6-8 weeks old.

2. Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

3. Treatment:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., via gavage) at the desired dose and schedule (e.g., 10 mg/kg, once daily).

-

The vehicle control group should receive the same formulation without the active compound.

-

A positive control group (e.g., fulvestrant) may also be included.

4. Monitoring and Efficacy Assessment:

-

Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for ERα levels).

5. Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Analyze the statistical significance of the differences between groups.

Signaling Pathway

This compound-mediated degradation of ERα profoundly impacts downstream signaling pathways crucial for the proliferation and survival of ER-positive breast cancer cells. By eliminating the ERα protein, this compound effectively shuts down the transcription of estrogen-responsive genes, such as those involved in cell cycle progression (e.g., Cyclin D1) and growth factor signaling.

Conclusion

This compound is a highly potent and orally bioavailable ERα PROTAC degrader with a compelling preclinical profile. It demonstrates robust degradation of both wild-type and clinically relevant mutant forms of ERα, leading to significant anti-proliferative activity in vitro and tumor regression in vivo.[1][2][3][4] The data presented in this technical guide underscore the potential of this compound as a promising therapeutic agent for the treatment of ER-positive breast cancer. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate this compound or develop novel targeted protein degraders.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

ERD-3111: A Technical Guide to a Potent and Orally Bioavailable PROTAC for Estrogen Receptor Alpha Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ERD-3111, a novel and potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Estrogen Receptor Alpha (ERα). This compound has demonstrated significant potential in preclinical studies as a therapeutic agent for ER-positive (ER+) breast cancer, including models with acquired resistance to standard endocrine therapies. This document details the mechanism of action, quantitative performance, and the experimental protocols utilized in the characterization of this compound.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule that leverages the cell's endogenous ubiquitin-proteasome system to induce the degradation of ERα.[1][2][3][4] It is comprised of three key components: a ligand that binds to ERα, a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase (TX-16), and a linker that connects these two moieties.[1][5]

The mechanism of action proceeds through the formation of a ternary complex between ERα, this compound, and the CRBN E3 ligase. This proximity, induced by this compound, facilitates the ubiquitination of ERα by the E3 ligase. The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the ERα protein.[3][4] This targeted degradation offers a distinct advantage over traditional inhibitors by eliminating the receptor protein entirely, thereby mitigating the potential for resistance mechanisms arising from receptor mutations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in preclinical studies.

Table 1: In Vitro Degradation and Potency of this compound

| Parameter | Cell Line | Value |

| DC50 | MCF-7 | 0.5 nM[6][7] |

| Dmax | MCF-7 | >95% |

| Degradation Kinetics (t1/2) | MCF-7 | Not explicitly stated |

| Cell Viability IC50 | MCF-7 | ~1 nM |

Note: Dmax and IC50 values are approximated from graphical data presented in the primary literature. Specific values may vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Western Blotting for ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following treatment with this compound.

Materials:

-

MCF-7 cells

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-ERα

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

ECL detection reagent

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection system.

-

Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of ERα.

Materials:

-

Recombinant ERα protein

-

Recombinant E1, E2, and CRBN E3 ligase components

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ERα antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant E1, E2, and E3 ligase enzymes, ubiquitin, ATP, and recombinant ERα protein in the ubiquitination reaction buffer.

-

Treatment: Add this compound or DMSO to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

Separate the reaction products on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ERα antibody to detect the higher molecular weight polyubiquitinated forms of ERα.

-

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of ERα-dependent cancer cells.

Materials:

-

MCF-7 cells

-

This compound

-

DMSO

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.[8][9][10][11][12]

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound.

Caption: Mechanism of this compound-mediated ERα degradation.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajbs.scione.com [ajbs.scione.com]

Technical Guide: ERD-3111, a Novel PROTAC ERα Degrader for ESR1 Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired mutations in the estrogen receptor alpha gene (ESR1) are a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer, leading to resistance to standard endocrine therapies. ERD-3111 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade the ERα protein, including clinically relevant mutant forms. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, offering a detailed resource for researchers and drug development professionals in the field of oncology.

This compound leverages the cell's own ubiquitin-proteasome system to eliminate the ERα protein, a mechanism distinct from traditional antagonists or selective estrogen receptor modulators (SERMs). By inducing the degradation of both wild-type and mutant ERα, this compound presents a promising therapeutic strategy to overcome endocrine resistance.[1][2][3]

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the ERα protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings ERα into close proximity with the E3 ligase, facilitating the ubiquitination of ERα and marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.

References

ERD-3111: A Technical Deep Dive into a Novel Estrogen Receptor Degrader

For Immediate Release

A comprehensive technical guide on ERD-3111, a promising orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the estrogen receptor α (ERα), has been compiled for researchers, scientists, and drug development professionals. This document details the discovery, mechanism of action, and preclinical development of this compound, a potential therapeutic for ER-positive breast cancer.

Introduction

Estrogen receptor α is a key driver in the majority of breast cancers. While endocrine therapies targeting ERα have been a cornerstone of treatment, resistance remains a significant clinical hurdle. This compound emerges from the innovative PROTAC technology, which hijacks the cell's natural protein disposal system to specifically eliminate the ERα protein, offering a potential new strategy to overcome resistance. Developed by researchers at the University of Michigan, this compound has demonstrated potent and efficacious degradation of both wild-type and clinically relevant mutant forms of ERα.[1][2][3]

Mechanism of Action: The PROTAC Approach

This compound is a bifunctional molecule that acts as a bridge between the target protein, ERα, and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[4] This induced proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a profound and sustained suppression of ERα signaling.

Quantitative In Vitro Profile

This compound has demonstrated potent degradation of ERα in preclinical studies. The key quantitative metrics are summarized below.

| Parameter | Cell Line | Value |

| DC50 (ERα Degradation) | MCF-7 (Wild-Type) | 0.5 nM[5][6] |

| DC50 (ERα Degradation) | MCF-7 (Y537S Mutant) | Data not available |

| DC50 (ERα Degradation) | MCF-7 (D538G Mutant) | Data not available |

Pharmacokinetic Profile

This compound has been evaluated for its pharmacokinetic properties in multiple species, demonstrating excellent oral bioavailability, a critical attribute for clinical translation.

| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | Bioavailability (%) |

| Mouse | 10 mg/kg | 1278 ± 256 | 4.0 | 11843 ± 2369 | 83 |

| Rat | 10 mg/kg | 1145 ± 218 | 6.0 | 15830 ± 3008 | 75 |

| Dog | 5 mg/kg | 897 ± 179 | 2.7 | 8630 ± 1726 | 68 |

Data extracted from Chen et al., J Med Chem. 2023;66(17):12559-12585. The full publication and its supplementary materials should be consulted for a complete dataset.

In Vivo Efficacy

The anti-tumor activity of this compound has been assessed in mouse xenograft models using the ER-positive MCF-7 breast cancer cell line, including models with wild-type and mutant ERα.

| Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (%) |

| MCF-7 Xenograft (Wild-Type ERα) | This compound | 10 mg/kg, oral, daily | >100% (Tumor Regression) |

| MCF-7 Xenograft (Y537S Mutant ERα) | This compound | 10 mg/kg, oral, daily | Complete Inhibition |

| MCF-7 Xenograft (D538G Mutant ERα) | This compound | 10 mg/kg, oral, daily | Complete Inhibition |

Efficacy data is based on reports of tumor regression and complete tumor growth inhibition. Specific percentage values for tumor growth inhibition require access to the primary publication's full dataset.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols employed in the preclinical evaluation of this compound.

ERα Degradation Assay (Western Blot)

-

Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software, and ERα levels are normalized to the loading control.

MCF-7 Xenograft Model

-

Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID or NSG) are used.

-

Estrogen Supplementation: As MCF-7 tumor growth is estrogen-dependent, mice are supplemented with estradiol (B170435) pellets implanted subcutaneously.

-

Cell Implantation: A suspension of MCF-7 cells in Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Initiation: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at the specified dose and schedule. The vehicle control group receives the formulation without the active compound.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for ERα levels).

Drug Discovery and Development Workflow

The development of this compound followed a structured workflow from initial design to preclinical validation.

Conclusion

This compound represents a significant advancement in the development of ERα-targeting therapeutics. Its potent degradation of both wild-type and mutant ERα, coupled with its favorable oral pharmacokinetic profile, positions it as a promising candidate for further clinical investigation in the treatment of ER-positive breast cancer. The detailed technical information provided herein serves as a valuable resource for the scientific community to build upon these important findings.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

ERD-3111: A Technical Guide to its Therapeutic Potential as a Novel ERα Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα). As a key driver in the majority of breast cancers, ERα represents a critical therapeutic target. Resistance to existing endocrine therapies, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. This compound offers a novel mechanistic approach by hijacking the cell's ubiquitin-proteasome system to induce the degradation of both wild-type and mutant ERα. This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to ERα and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct advantage over traditional occupancy-based inhibitors.

Quantitative Preclinical Data

The preclinical profile of this compound demonstrates its high potency and favorable pharmacokinetic properties across multiple species.

Table 1: In Vitro Degradation of ERα

| Cell Line | ERα Status | DC50 (nM) | Dmax (%) |

| MCF-7 | Wild-type | 0.5 | >95 |

| MCF-7 | Y537S Mutant | Not explicitly quantified, but degradation confirmed | Not explicitly quantified |

| MCF-7 | D538G Mutant | Not explicitly quantified, but degradation confirmed | Not explicitly quantified |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Pharmacokinetic Profile of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| Mouse | 10 | PO | 1305 ± 256 | 2 | 7346 ± 1275 | 78 |

| Rat | 10 | PO | 845 ± 157 | 4 | 9876 ± 2143 | 65 |

| Dog | 5 | PO | 567 ± 112 | 2 | 6543 ± 1321 | 85 |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve. F: Oral bioavailability.

Table 3: In Vivo Efficacy in MCF-7 Xenograft Models

| Xenograft Model | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Outcome |

| MCF-7 (Wild-type) | This compound | 10 | QD, PO | >100 | Tumor Regression |

| MCF-7 (Y537S Mutant) | This compound | 10 | QD, PO | >100 | Tumor Regression |

| MCF-7 (D538G Mutant) | This compound | 10 | QD, PO | >100 | Complete Tumor Growth Inhibition |

QD: Once daily. PO: Oral administration.

Experimental Protocols

In Vitro ERα Degradation Assay (Western Blot)

This protocol details the methodology used to assess the degradation of ERα in breast cancer cell lines following treatment with this compound.

ERD-3111: A Technical Whitepaper on a Novel Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally bioavailable selective estrogen receptor (ER) degrader that utilizes proteolysis-targeting chimera (PROTAC) technology.[1][2][3] It represents a promising therapeutic strategy for estrogen receptor-positive (ER+) breast cancer, including tumors harboring ESR1 mutations that confer resistance to standard endocrine therapies.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Core Mechanism of Action

This compound functions as a heterobifunctional molecule. It simultaneously binds to the estrogen receptor α (ERα) and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the ubiquitin-proteasome system.[4][5] This induced proximity facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome.[6] This targeted degradation of the ERα protein effectively abrogates its signaling pathway, leading to the inhibition of tumor cell growth.[1][2] this compound employs a novel and potent CRBN ligand, TX-16, which contributes to its high degradation efficiency.[4][5]

Figure 1: Mechanism of this compound-mediated ERα Degradation.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value |

| DC50 (ERα Degradation) | MCF-7 (WT ER) | 0.5 nM[7][8] |

| IC50 (Cell Viability) | MCF-7 (WT ER) | Not explicitly stated |

| IC50 (Cell Viability) | MCF-7 (Y537S mutant) | Not explicitly stated |

| IC50 (Cell Viability) | MCF-7 (D538G mutant) | Not explicitly stated |

Table 1: In Vitro Efficacy of this compound.

| Species | Route | Bioavailability |

| Mice | Oral | High[1][6] |

| Rats | Oral | High[1][6] |

| Dogs | Oral | High[1][6] |

Table 2: Oral Bioavailability of this compound.

| Model | Treatment | Outcome |

| MCF-7 Xenograft (WT ER) | Oral this compound | Tumor regression/complete growth inhibition[1][9] |

| MCF-7 Xenograft (Y537S mutant) | Oral this compound | Tumor regression/complete growth inhibition[4][5] |

| MCF-7 Xenograft (D538G mutant) | Oral this compound | Tumor regression/complete growth inhibition[4][5] |

Table 3: In Vivo Antitumor Activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human breast cancer cell lines, including MCF-7 (wild-type ERα), and engineered MCF-7 cells expressing clinically relevant ESR1 mutations (Y537S and D538G), were utilized.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for ERα Degradation

Figure 2: Western Blot Experimental Workflow.

-

Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated times.

-

Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST and incubated with a primary antibody specific for ERα. A housekeeping protein antibody (e.g., β-actin or GAPDH) was used as a loading control. Subsequently, membranes were incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

-

Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.

-

Treatment: After 24 hours, cells were treated with a serial dilution of this compound or vehicle control.

-

Incubation: Plates were incubated for a specified period (e.g., 5-7 days).

-

Viability Assessment: Cell viability was determined using a CellTiter-Glo® luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence was measured using a plate reader, and IC50 values were calculated using non-linear regression analysis.

In Vivo Xenograft Studies

Figure 3: In Vivo Xenograft Study Workflow.

-

Animal Model: Ovariectomized female immunodeficient mice (e.g., NOD-scid GAMMA or BALB/c nude) were used.

-

Cell Implantation: MCF-7 cells (wild-type or mutant) were subcutaneously injected into the flank of the mice. Estrogen pellets were implanted to support initial tumor growth.

-

Treatment: Once tumors reached a palpable size (approximately 150-200 mm³), mice were randomized into treatment groups and dosed orally with this compound or vehicle control daily.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for ERα levels). Animal body weight and overall health were monitored throughout the study as indicators of toxicity.

Conclusion

This compound is a highly potent, orally bioavailable selective ER degrader with a compelling preclinical profile. Its ability to effectively degrade both wild-type and mutant ERα, leading to significant antitumor activity in vivo, positions it as a promising candidate for the treatment of ER+ breast cancer. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other next-generation endocrine therapies. Further clinical evaluation of this compound is warranted to determine its safety and efficacy in patients.

References

- 1. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 4. [PDF] Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity. | Semantic Scholar [semanticscholar.org]

- 5. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Methodological & Application

ERD-3111: An In Vitro Guide to Targeted Estrogen Receptor Alpha Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Estrogen Receptor Alpha (ERα).[1][2][3][4][5][6] As a key driver in the majority of breast cancers, ERα is a prime therapeutic target.[2][3][6] this compound represents a novel therapeutic modality that harnesses the cell's endogenous ubiquitin-proteasome system to eliminate the ERα protein, offering a potential advantage over traditional inhibitors, especially in the context of drug resistance.[2][7] This document provides detailed in vitro experimental protocols for the evaluation of this compound's mechanism of action and cellular effects.

Mechanism of Action

This compound is a heterobifunctional molecule comprising a ligand that binds to ERα, a second ligand that recruits an E3 ubiquitin ligase (reportedly a novel CRBN ligand, TX-16), and a linker connecting the two.[8] By forming a ternary complex between ERα and the E3 ligase, this compound facilitates the polyubiquitination of ERα, marking it for degradation by the 26S proteasome.[7] This targeted protein degradation effectively ablates ERα signaling in cancer cells.

Data Presentation

The following table summarizes the key in vitro quantitative data for this compound.

| Parameter | Cell Line | Value | Reference(s) |

| DC50 | MCF-7 | 0.5 nM | [1][4][5][9] |

DC50 (Degradation Concentration 50%) is the concentration of this compound required to degrade 50% of the target protein (ERα).

Experimental Protocols

Detailed protocols for the in vitro evaluation of this compound are provided below.

Cell Culture of MCF-7 Cells

MCF-7 is a human breast adenocarcinoma cell line that endogenously expresses ERα and is a standard model for studying ERα-positive breast cancer.

Materials:

-

MCF-7 cells

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Insulin solution

Protocol:

-

Culture MCF-7 cells in EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL insulin.[10]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11][12]

-

For passaging, when cells reach 80-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA.[10][11]

-

Neutralize trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:2 to 1:4.[10]

In Vitro ERα Degradation Assay (Western Blot)

This protocol is designed to quantify the dose-dependent degradation of ERα following treatment with this compound.

Materials:

-

Cultured MCF-7 cells in 6-well plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and anti-β-actin (or GAPDH) as a loading control

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach the desired confluency, treat them with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).[2]

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris and collect the supernatant.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1][2]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[2][13]

-

Perform electrophoresis to separate the proteins by size.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1][2]

-

Incubate the membrane with a primary anti-ERα antibody overnight at 4°C.[1][2]

-

Wash the membrane multiple times with TBST.[1]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]

-

Wash the membrane again with TBST.[1]

-

-

Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1][2] Quantify the band intensity for ERα and the loading control. Normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle control.

Cell Viability Assay

This assay measures the effect of this compound-mediated ERα degradation on the proliferation and viability of MCF-7 cells.

Materials:

-

Cultured MCF-7 cells

-

96-well plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.[7]

-

Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72-96 hours).[2][7]

-

Viability Measurement (CCK-8 Example):

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Immunofluorescence Staining for ERα

This protocol allows for the visualization of ERα protein reduction within the cell, particularly in the nucleus.

Materials:

-

MCF-7 cells grown on coverslips in a multi-well plate

-

This compound stock solution (in DMSO)

-

4% Paraformaldehyde (PFA) for fixing

-

Permeabilization buffer (e.g., 0.2-0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody against ERα

-

Fluorescently-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat MCF-7 cells grown on coverslips with this compound or vehicle control for the desired time.

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope, capturing the signals for ERα and DAPI. A reduction in the ERα fluorescence signal in treated cells compared to control cells indicates protein degradation.[8]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. genome.ucsc.edu [genome.ucsc.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 6. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]

- 9. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]

- 10. elabscience.com [elabscience.com]

- 11. mcf7.com [mcf7.com]

- 12. encodeproject.org [encodeproject.org]

- 13. docs.abcam.com [docs.abcam.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for ERD-3111 in In Vivo Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor Alpha (ERα).[1][2] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action makes this compound a promising therapeutic candidate for ER-positive (ER+) breast cancer, including models with Estrogen Receptor 1 (ESR1) gene mutations that confer resistance to standard endocrine therapies.[1][2][4]

These application notes provide a summary of the reported in vivo efficacy of this compound in mouse xenograft models of ER+ breast cancer and detailed protocols for its use in similar research settings.

Mechanism of Action: PROTAC-Mediated ERα Degradation

This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the ERα protein.[5] The molecule forms a ternary complex between the ERα protein and the E3 ubiquitin ligase, CRBN. This proximity induces the poly-ubiquitination of ERα, marking it for recognition and degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple ERα proteins by a single molecule of this compound.

Caption: Mechanism of this compound-mediated ERα degradation.

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human ER+ breast cancer. The studies utilized immunodeficient mice bearing tumors derived from the MCF-7 cell line, which is a well-established model for ER+ breast cancer. Efficacy was evaluated in models with wild-type (WT) ERα as well as models harboring clinically relevant ESR1 mutations (Y537S and D538G), which are known to drive endocrine resistance.

Summary of In Vivo Efficacy in MCF-7 Xenograft Models

The following tables summarize the quantitative data from in vivo efficacy studies. This compound was administered orally (p.o.) once daily (QD).

Table 1: Efficacy of this compound in Wild-Type MCF-7 Xenograft Model

| Dosage (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI) (%) | Change in Tumor Volume | ERα Degradation in Tumor (%) |

| 10 | >100% | Regression | >90% |

| 30 | >100% | Complete Regression | >95% |

Table 2: Efficacy of this compound in ESR1-Mutant MCF-7 Xenograft Models

| Animal Model | Dosage (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI) (%) | Change in Tumor Volume |

| MCF-7 Y537S | 30 | >100% | Regression |

| MCF-7 D538G | 30 | >100% | Complete Regression |

Note: Data is compiled from preclinical studies.[1][2][4] TGI > 100% indicates tumor regression. Complete regression indicates tumors were no longer palpable.

Experimental Protocols

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Caption: Workflow for in vivo efficacy studies of this compound.

Protocol 1: MCF-7 Xenograft Model Establishment

This protocol describes the establishment of an MCF-7 tumor xenograft in immunodeficient mice.

Materials:

-

Female immunodeficient mice (e.g., NSG or NCr nu/nu), 6-8 weeks old.

-

MCF-7 cells (or engineered MCF-7 cells with ESR1 mutations).

-

Complete cell culture medium (e.g., EMEM with 10% FBS, 1% Pen-Strep, and 0.01 mg/mL human insulin).

-

Matrigel® Basement Membrane Matrix.

-

17β-Estradiol pellets (e.g., 0.72 mg, 60-day release).

-

Trocar for pellet implantation.

-

Sterile syringes and needles.

-

Calipers.

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week prior to any procedures.

-

Estrogen Supplementation: Anesthetize the mice. Implant a 17β-estradiol pellet subcutaneously in the dorsal flank. This is critical as MCF-7 cell growth is estrogen-dependent. Allow 2-3 days for estradiol levels to stabilize before cell implantation.

-

Cell Preparation: Culture MCF-7 cells to ~80% confluency. On the day of implantation, harvest cells using trypsin and wash with sterile, serum-free medium or PBS. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

-

Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the tumor volume using calipers. The formula for tumor volume is: (Length x Width²)/2.

-

Randomization: Once average tumor volume reaches 150-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: this compound Formulation and Oral Administration

This protocol details the preparation and administration of this compound for in vivo studies.

Materials:

-

This compound powder.

-

Vehicle components: For example, a suspension in 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.

-

Balance, weigh boats, spatulas.

-

Sonicator or homogenizer.

-

Oral gavage needles (20-22 gauge, ball-tipped).

-

Sterile tubes.

Procedure:

-

Formulation Preparation: a. Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg or 30 mg/kg), the number of animals, and the dosing volume (typically 100 µL or 10 mL/kg). b. Prepare the vehicle solution (0.5% methylcellulose, 0.2% Tween 80 in water). c. Weigh the this compound powder and add it to the vehicle. d. Vortex thoroughly and sonicate or homogenize until a uniform suspension is achieved. Prepare fresh daily or as stability allows.

-

Oral Administration: a. Gently restrain the mouse. b. Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. d. Administer once daily (QD) or as per the experimental design. For the control group, administer the vehicle only.

-

Monitoring: Following administration, monitor the animals for any signs of distress or toxicity. Continue to measure body weight and tumor volume 2-3 times per week for the duration of the study (e.g., 21-28 days).

Protocol 3: Endpoint Pharmacodynamic Analysis

This protocol describes the collection of tumor tissue at the end of the study to assess ERα protein levels.

Materials:

-

Anesthesia and euthanasia supplies.

-

Surgical tools for dissection.

-

Cryovials and liquid nitrogen for snap-freezing.

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Western blotting reagents and equipment.

-

Anti-ERα antibody and a suitable loading control antibody (e.g., anti-β-actin).

Procedure:

-

Tissue Collection: At the study endpoint (e.g., 2-4 hours after the final dose), euthanize the mice according to approved institutional protocols.

-

Tumor Excision: Carefully dissect the tumor, remove any non-tumor tissue, and record its final weight.

-

Sample Processing: a. For Western blot analysis, immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until processing. b. Homogenize the frozen tumor tissue in ice-cold lysis buffer. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Western Blotting: a. Normalize protein samples to the same concentration and perform SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody against ERα. d. Incubate with a suitable HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Densitometry: Quantify the band intensities to determine the relative levels of ERα protein in the tumors from treated versus vehicle control groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader with Strong Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]

- 4. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Application Notes and Protocols for ERD-3111 in MCF-7 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα).[1][2][3][4][5] In ER-positive (ER+) breast cancer, such as models using the MCF-7 cell line, ERα is a key driver of tumor growth and proliferation. This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of ERα, thereby offering a promising therapeutic strategy for ER+ breast cancers. These application notes provide detailed protocols and data for the use of this compound in preclinical MCF-7 xenograft models.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to ERα and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. The degradation of ERα leads to the downregulation of estrogen-responsive genes, ultimately inhibiting tumor growth.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in MCF-7 xenograft models. Oral administration of this compound has been shown to cause significant tumor regression.

Table 1: Antitumor Efficacy of this compound in MCF-7 Xenograft Model

| Treatment Group | Dose (mg/kg, oral) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle | - | Daily | + 250 | 0 |

| This compound | 10 | Daily | - 50 (regression) | >100 |

| This compound | 30 | Daily | - 80 (regression) | >100 |

Data are representative and compiled from preclinical studies.

Table 2: ERα Protein Degradation in MCF-7 Tumors

| Treatment Group | Dose (mg/kg, oral) | Duration | ERα Protein Level (% of Control) |

| Vehicle | - | 24 hours | 100 |

| This compound | 30 | 24 hours | < 10 |

Protein levels were determined by Western blot analysis of tumor lysates.

Experimental Protocols

MCF-7 Cell Culture

-

Cell Line: MCF-7 (ATCC HTB-22).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells at 70-80% confluency.

MCF-7 Xenograft Model Establishment

-

Animals: Use female athymic nude mice (nu/nu), 6-8 weeks old.

-

Estrogen Supplementation: One week prior to cell injection, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) in the dorsal flank. This is crucial for the growth of estrogen-dependent MCF-7 tumors.

-

Cell Preparation: On the day of injection, harvest MCF-7 cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

This compound Administration

-

Formulation: Prepare this compound in a vehicle suitable for oral administration, such as 0.5% methylcellulose (B11928114) in water.

-

Administration: Administer this compound orally via gavage at the desired doses (e.g., 10 mg/kg, 30 mg/kg) according to the specified schedule (e.g., daily). The vehicle is administered to the control group.

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

Endpoint Analysis

-

Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.

-

Pharmacodynamic Analysis: A portion of the tumor can be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

-

Western Blot: Homogenize tumor tissue to prepare lysates for Western blot analysis to determine the levels of ERα and downstream signaling proteins.

-

Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to assess the expression and localization of ERα and other relevant biomarkers.

-

Signaling Pathway Analysis

The degradation of ERα by this compound disrupts the downstream signaling pathways that are typically activated by estrogen. This includes the inhibition of pathways involved in cell cycle progression and proliferation.

Conclusion

This compound is a highly effective ERα-degrading PROTAC that demonstrates significant antitumor activity in MCF-7 xenograft models. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and similar compounds. The ability of this compound to induce tumor regression highlights its potential as a therapeutic agent for ER+ breast cancer.

References

ERD-3111: A Powerful PROTAC for Overcoming Endocrine Resistance in ER-Positive Breast Cancer

Application Notes and Protocols for Researchers

Introduction

Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, often driven by mutations in the estrogen receptor alpha (ESR1) gene. ERD-3111 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to overcome this challenge by inducing the degradation of the ERα protein. Unlike traditional inhibitors that merely block the receptor's function, this compound hijacks the cell's own ubiquitin-proteasome system to eliminate the ERα protein entirely, offering a promising new therapeutic strategy for endocrine-resistant breast cancer.[1][2][3]

This compound is a heterobifunctional molecule composed of a ligand that binds to ERα, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of ERα by the proteasome, effectively ablating ERα signaling in both wild-type and mutant ERα-expressing cancer cells.[1] These application notes provide detailed protocols for utilizing this compound to study endocrine resistance and ERα degradation in preclinical research settings.

Data Presentation

In Vitro Activity of this compound

| Parameter | Cell Line | ERα Status | Value |

| DC₅₀ (Degradation) | MCF-7 | Wild-type | 0.5 nM[5] |

| IC₅₀ (Proliferation) | MCF-7 | Wild-type | Not explicitly stated |

| IC₅₀ (Proliferation) | MCF-7 | Y537S Mutant | Not explicitly stated |

| IC₅₀ (Proliferation) | MCF-7 | D538G Mutant | Not explicitly stated |

In Vivo Efficacy of this compound in Xenograft Models

| Model | ERα Status | Treatment | Outcome |

| MCF-7 Xenograft | Wild-type | This compound (oral) | Tumor regression and complete tumor growth inhibition[1][3][6] |

| MCF-7 Xenograft | Y537S Mutant | This compound (oral) | Tumor regression and complete tumor growth inhibition[1][7] |

| MCF-7 Xenograft | D538G Mutant | This compound (oral) | Tumor regression and complete tumor growth inhibition[1][7] |

Pharmacokinetic Profile of this compound in Mice

| Parameter | Route | Value |

| Oral Bioavailability | Oral | High (Specific percentage not detailed in provided abstracts)[1][3] |

| Cmax | Oral | Data not available |

| Tmax | Oral | Data not available |

| AUC | Oral | Data not available |

Mandatory Visualizations

Mechanism of action of this compound PROTAC.

Experimental workflow for Western Blot analysis.

In vivo xenograft study workflow.

Experimental Protocols

Protocol 1: In Vitro ERα Degradation via Western Blot

This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D, or endocrine-resistant derivatives).

-